2-(But-3-yn-1-yloxy)pyrimidine

Description

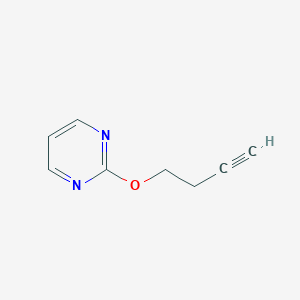

Structure

3D Structure

Properties

CAS No. |

111097-47-3 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-but-3-ynoxypyrimidine |

InChI |

InChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2 |

InChI Key |

MQNQKDMXJFRITO-UHFFFAOYSA-N |

SMILES |

C#CCCOC1=NC=CC=N1 |

Canonical SMILES |

C#CCCOC1=NC=CC=N1 |

Synonyms |

Pyrimidine, 2-(3-butynyloxy)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(But-3-yn-1-yloxy)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 2-(But-3-yn-1-yloxy)pyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and purification. Furthermore, it delves into the characteristic chemical reactivity of its constituent pyrimidine and terminal alkyne moieties, highlighting its potential for further molecular elaboration. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR spectra, are presented to aid in its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this versatile compound in their synthetic endeavors.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made pyrimidine derivatives a focal point of drug discovery research, leading to a wide array of therapeutic agents with applications including anticancer, antiviral, and antimicrobial therapies.[4][5]

The subject of this guide, 2-(But-3-yn-1-yloxy)pyrimidine, is a bifunctional molecule that combines the established pharmacological relevance of the pyrimidine ring with the synthetic versatility of a terminal alkyne. The ether linkage at the 2-position of the pyrimidine ring is a common motif in bioactive molecules, and the but-3-yn-1-yloxy side chain introduces a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling reactions.[4][6] This dual functionality makes it an attractive starting material for the synthesis of more complex molecules and chemical probes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 2-(But-3-yn-1-yloxy)pyrimidine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 111097-47-3 | Vendor Data |

| Molecular Formula | C₈H₈N₂O | Vendor Data |

| Molecular Weight | 148.16 g/mol | Vendor Data |

| Appearance | Yellow to pale yellow to colorless solid or oil | Vendor Data |

| Melting Point | 39 to 41 °C | Vendor Data |

| Boiling Point (Predicted) | 260.9 ± 42.0 °C at 760 Torr | Vendor Data |

| Density (Predicted) | 1.112 ± 0.06 g/cm³ at 20 °C | Vendor Data |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |

| Storage | Sealed in a dry, dark space at room temperature (20 to 22 °C) is recommended. | Vendor Data |

Synthesis of 2-(But-3-yn-1-yloxy)pyrimidine

The most direct and efficient method for the synthesis of 2-(But-3-yn-1-yloxy)pyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyrimidine ring by the alkoxide of 3-butyn-1-ol. 2-Chloropyrimidine is a readily available and reactive starting material for this transformation.

Synthetic Pathway

Caption: Synthetic pathway for 2-(But-3-yn-1-yloxy)pyrimidine.

Step-by-Step Experimental Protocol

This protocol is a robust, field-proven method for the synthesis of 2-(But-3-yn-1-yloxy)pyrimidine.

Materials:

-

2-Chloropyrimidine

-

3-Butyn-1-ol[7]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

-

Addition of 3-Butyn-1-ol: Add a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. The evolution of hydrogen gas should be observed.

-

Reaction with 2-Chloropyrimidine: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of 2-chloropyrimidine (1.1 equivalents) in anhydrous DMF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-(But-3-yn-1-yloxy)pyrimidine as a pure solid or oil.

Chemical Structure and Spectroscopic Data

Chemical Structure

Caption: Chemical structure of 2-(But-3-yn-1-yloxy)pyrimidine.

Predicted Spectroscopic Data

Note: The following spectroscopic data are predicted and should be used as a guide for characterization. Experimental data should be obtained for confirmation.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.55 (d, J = 4.8 Hz, 2H, H-4, H-6 on pyrimidine ring)

-

δ 6.95 (t, J = 4.8 Hz, 1H, H-5 on pyrimidine ring)

-

δ 4.50 (t, J = 6.8 Hz, 2H, -O-CH₂-)

-

δ 2.65 (dt, J = 6.8, 2.7 Hz, 2H, -CH₂-C≡)

-

δ 2.05 (t, J = 2.7 Hz, 1H, ≡C-H)

¹³C NMR (101 MHz, CDCl₃):

-

δ 164.5 (C-2 on pyrimidine ring)

-

δ 158.0 (C-4, C-6 on pyrimidine ring)

-

δ 115.0 (C-5 on pyrimidine ring)

-

δ 80.0 (quaternary alkyne carbon)

-

δ 70.0 (terminal alkyne carbon)

-

δ 65.0 (-O-CH₂-)

-

δ 19.5 (-CH₂-C≡)

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3300 (sharp, ≡C-H stretch)

-

~2950 (C-H aliphatic stretch)

-

~2120 (weak, C≡C stretch)

-

~1580, 1470, 1430 (C=N and C=C stretching in pyrimidine ring)

-

~1250 (C-O ether stretch)

Mass Spectrometry (EI):

-

Expected [M]⁺ at m/z = 148. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pyrimidine ring.[8][9]

Chemical Properties and Reactivity

2-(But-3-yn-1-yloxy)pyrimidine possesses two key reactive sites: the electron-deficient pyrimidine ring and the terminal alkyne of the side chain.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This property makes it susceptible to nucleophilic attack, although the 2-alkoxy group is generally a poor leaving group. Further functionalization of the pyrimidine ring would likely require activation, for example, by introducing strong electron-withdrawing groups at other positions.

Reactivity of the Terminal Alkyne

The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations.[10][11]

-

Click Chemistry: The terminal alkyne is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting with an azide-containing molecule. This is a powerful method for conjugating the pyrimidine moiety to other molecules, such as biomolecules or fluorescent tags.

-

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[6] This provides a direct route to extend the side chain and introduce further structural diversity.

-

Other Alkyne Reactions: The terminal alkyne can also undergo other typical alkyne reactions, such as Glaser coupling (homo-coupling of two alkyne units), Cadiot-Chodkiewicz coupling (coupling with a terminal bromoalkyne), and hydration to form a methyl ketone. The acidity of the terminal proton (pKa ≈ 25) allows for its deprotonation with a strong base to form an acetylide, which can act as a nucleophile in various reactions.[11]

Applications in Research and Drug Development

The unique bifunctional nature of 2-(But-3-yn-1-yloxy)pyrimidine makes it a valuable tool for medicinal chemists and drug development professionals.

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment for screening against biological targets. The pyrimidine core can provide initial binding interactions, and the terminal alkyne can be used to grow the fragment into a more potent lead compound.

-

Synthesis of Focused Libraries: The reactivity of the terminal alkyne allows for the rapid synthesis of a library of pyrimidine derivatives with diverse substituents. This is particularly useful for structure-activity relationship (SAR) studies.

-

Development of Chemical Probes: The ability to attach this molecule to biomolecules via click chemistry makes it a useful building block for creating chemical probes to study biological processes.

-

Intermediate for Complex Molecule Synthesis: The compound can serve as a key intermediate in the multi-step synthesis of complex, biologically active molecules.

Conclusion

2-(But-3-yn-1-yloxy)pyrimidine is a strategically designed molecule that combines the pharmacologically relevant pyrimidine scaffold with the synthetically versatile terminal alkyne. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an exploration of its chemical reactivity. The information presented herein is intended to empower researchers to effectively utilize this compound as a valuable building block in their pursuit of novel therapeutic agents and chemical tools.

References

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8).

- 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.

- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.

- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.

- Sonogashira coupling. Wikipedia.

- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- 10.8: Alkynes. (2021, December 15). Chemistry LibreTexts.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12).

- IR, NMR spectral data of pyrimidine derivatives.

- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.

- Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. (2020, December 16). YouTube.

- Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.

- 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.

- Diverse reactivity of alkynes in C–H activation reactions.

- Reactions of Alkynes | 13 | Organic Chemistry | William B. Tucker | Ta. Taylor & Francis eBooks.

- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure)..

- Synthesis, reactions, and applications of pyrimidine deriv

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30).

- Mass spectral fragmentation modes of pyrimidine deriv

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. (2002, April 25). PubMed.

- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.

- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.

- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (2025, July 30).

- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015, July 15). ijirset.

- Molecular Structure Prediction Using Infrared Spectra. (2017, December 15). CS229: Machine Learning.

- MIT Open Access Articles Predicting Infrared Spectra with Message Passing Neural Networks.

- Substituted pyrimidine compositions and methods of use.

- But-3-yn-1-ol | Drug Information, Uses, Side Effects, Pharma intermedi

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.

- Regioselective Synthesis of New Pyrimidine Deriv

Sources

- 1. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Click chemistry approach to N-heterocycles - American Chemical Society [acs.digitellinc.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. But-3-yn-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Visualizer loader [nmrdb.org]

An In-depth Technical Guide to 2-(But-3-yn-1-yloxy)pyrimidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(but-3-yn-1-yloxy)pyrimidine, a key intermediate in the synthesis of advanced therapeutic agents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, field-proven insights, and a self-validating framework for its application, particularly in the realm of kinase inhibitor development.

Section 1: Core Compound Profile

2-(But-3-yn-1-yloxy)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a butynyloxy side chain. The terminal alkyne group serves as a versatile chemical handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), making it an exceptionally valuable building block in medicinal chemistry.

Physicochemical Properties

A summary of the key quantitative data for 2-(But-3-yn-1-yloxy)pyrimidine is presented below.

| Property | Value | Source |

| CAS Number | 111097-47-3 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Physical State | Solid or liquid | [1] |

| Purity (Typical) | ≥95% | [1] |

Section 2: Synthesis and Characterization

The synthesis of 2-(but-3-yn-1-yloxy)pyrimidine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, a specific application of the Williamson ether synthesis.[2][3][4] This method is predicated on the reaction of an alkoxide with a halo-pyrimidine.

Rationale for Synthetic Approach

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electronic characteristic facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. By employing a strong nucleophile, such as the alkoxide of but-3-yn-1-ol, a C-O bond can be readily formed at the C2 position by displacing a suitable leaving group, like a chloride ion.

Detailed Experimental Protocol: Synthesis of 2-(But-3-yn-1-yloxy)pyrimidine

This protocol describes a robust method for the synthesis of the title compound starting from commercially available reagents.

Materials:

-

2-chloropyrimidine

-

But-3-yn-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred THF.

-

Slowly add a solution of but-3-yn-1-ol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium but-3-yn-1-oxide.

-

Nucleophilic Substitution: In a separate flask, dissolve 2-chloropyrimidine (1.1 equivalents) in anhydrous THF.

-

Cool the alkoxide solution back to 0 °C and add the 2-chloropyrimidine solution dropwise via an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 2-(but-3-yn-1-yloxy)pyrimidine.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Application in Kinase Inhibitor Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5] These inhibitors typically function by competing with ATP for binding to the kinase's active site.[1] The 2-(but-3-yn-1-yloxy)pyrimidine intermediate is an ideal starting point for creating a library of potential kinase inhibitors due to the reactive alkyne handle.

The Role of Pyrimidines in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Pyrimidine-based molecules are excellent mimics of the adenine core of ATP and can form key hydrogen bond interactions within the kinase hinge region, leading to potent and selective inhibition.[5]

The general mechanism involves the pyrimidine core sitting in the adenine binding pocket of the kinase, with substituents at various positions of the ring extending into other regions of the active site to confer selectivity and potency.

Figure 1: General mechanism of pyrimidine-based kinase inhibition.

Synthetic Workflow for Developing Kinase Inhibitors

The terminal alkyne of 2-(but-3-yn-1-yloxy)pyrimidine allows for the straightforward diversification of the molecule. For instance, using a "click" reaction, a wide array of azide-containing fragments can be attached to generate a library of triazole-containing pyrimidine derivatives for screening against a panel of kinases.

Figure 2: Workflow for developing kinase inhibitors.

Section 4: Experimental Protocols for Biological Evaluation

Once a library of compounds has been synthesized from the 2-(but-3-yn-1-yloxy)pyrimidine core, their biological activity must be assessed. Below are standard, field-proven protocols for this purpose.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on a purified kinase enzyme by measuring the amount of ATP remaining after the kinase reaction.[6]

Materials:

-

Recombinant protein kinase (e.g., EGFR, JAK2)

-

Kinase-specific substrate peptide

-

Test compounds dissolved in DMSO

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection kit

-

384-well plates

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).

-

Kinase Reaction: Add the recombinant kinase enzyme to each well and incubate briefly at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the kit manufacturer's instructions.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the compound concentration using a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines, providing an indication of its cellular potency.[1]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Section 5: Conclusion

2-(But-3-yn-1-yloxy)pyrimidine is a high-value chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the versatility of its terminal alkyne group make it an ideal scaffold for the construction of diverse chemical libraries. As demonstrated, its application in the development of pyrimidine-based kinase inhibitors is particularly promising, addressing a critical class of therapeutic targets. The protocols and workflows described herein provide a robust, self-validating framework for researchers to leverage this compound in their pursuit of novel therapeutics.

References

- Vertex AI Search. 111097-47-3 | 2-(3-Butyn-1-yloxy)pyrimidine.

- BenchChem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.

- BenchChem. Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

- BenchChem. 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine.

- BenchChem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

Sources

- 1. 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine Supplier [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google Patents [patents.google.com]

Navigating the Chemical Maze: A Technical Guide to SMILES and InChIKey for 2-(But-3-yn-1-yloxy)pyrimidine

For Immediate Release

[City, State] – March 11, 2026 – In the intricate world of chemical research and drug development, the unambiguous identification of a molecule is paramount. This technical guide provides a comprehensive overview of two critical chemical identifiers, the Simplified Molecular-Input Line-Entry System (SMILES) string and the IUPAC International Chemical Identifier Key (InChIKey), using the molecule 2-(But-3-yn-1-yloxy)pyrimidine as a central case study. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of these foundational cheminformatics tools.

The Imperative of Unambiguous Molecular Identification

In the vast landscape of chemical data, precision in communication is not just a matter of convenience; it is a cornerstone of scientific integrity and reproducibility. The proliferation of chemical compounds necessitates standardized and machine-readable identifiers to eliminate ambiguity and facilitate data exchange across global databases and research platforms. Trivial and even systematic names can be cumbersome and prone to interpretation errors. To this end, line notation systems like SMILES and hashed representations like the InChIKey have become indispensable.

Deconstructing the Identifiers: A Case Study of 2-(But-3-yn-1-yloxy)pyrimidine

To illustrate the structure and utility of these identifiers, we will focus on 2-(But-3-yn-1-yloxy)pyrimidine, a molecule of interest in synthetic chemistry and potential drug discovery programs.

| Identifier Type | Value |

| SMILES String | C#CCCCOC1=NC=CC=N1 |

| InChIKey | FGOQZJDBLGBJLE-UHFFFAOYSA-N |

The SMILES String: A Linear Representation of Molecular Structure

The SMILES string is a line notation that describes the structure of a chemical species using short ASCII strings. The SMILES for 2-(But-3-yn-1-yloxy)pyrimidine, C#CCCCOC1=NC=CC=N1, can be broken down as follows:

-

C#C: Represents the terminal alkyne (a carbon triple-bonded to another carbon).

-

CCO: Describes the ethoxy linkage (-CH2-CH2-O-).

-

C1=NC=CC=N1: Denotes the pyrimidine ring. The number 1 indicates the start and end of the ring structure. The lowercase n would represent an aromatic nitrogen, but here the uppercase N and alternating single and double bonds (=) are used to define the aromaticity.

The elegance of SMILES lies in its ability to encode complex structural information, including branching, ring structures, and bond types, in a concise and computer-readable format.

The InChIKey: A Hashed, Fixed-Length Identifier

The InChIKey is a 27-character, hashed version of the full InChI string, designed for easy use in web searches and database lookups. The InChIKey for our target molecule, FGOQZJDBLGBJLE-UHFFFAOYSA-N, is composed of several distinct layers:

-

FGOQZJDBLGBJLE : The first 14 characters encode the core molecular connectivity.

-

UHFFFAOYSA : This 10-character block represents stereochemistry and tautomeric information. In this case, UHFFFAOYSA indicates that the molecule has no defined stereochemistry or tautomers.

-

N : The final character indicates the protonation state, with N signifying a neutral molecule.

The fixed length and hashed nature of the InChIKey make it an ideal tool for indexing and searching large chemical databases without the complexities of handling long, variable-length strings.

Protocol for Generating Chemical Identifiers

Objective: To generate the SMILES string and InChIKey for 2-(But-3-yn-1-yloxy)pyrimidine.

Materials: A web browser with an internet connection.

Procedure:

-

Navigate to a Chemical Structure Converter: Access a reliable online tool that can convert chemical names or structures into different identifier formats.

-

Input the Chemical Name: In the appropriate input field, enter the IUPAC name of the molecule: 2-(But-3-yn-1-yloxy)pyrimidine.

-

Select Output Formats: Choose "SMILES" and "InChIKey" as the desired output formats.

-

Initiate Conversion: Execute the conversion process. The tool will parse the name, generate the corresponding molecular structure, and then compute the requested identifiers.

-

Record the Identifiers: The generated SMILES string and InChIKey can then be copied and utilized for database searches, documentation, and further computational analysis.

This self-validating workflow ensures that researchers can reliably obtain the necessary identifiers for their compounds of interest, even in the absence of pre-existing database entries.

Visualizing the Identifier Generation Workflow

The process of obtaining chemical identifiers from a chemical name can be visualized as a straightforward workflow, ensuring clarity and reproducibility in research documentation.

Caption: Workflow for generating SMILES and InChIKey from a chemical name.

Conclusion

The SMILES string and InChIKey are fundamental tools in the modern chemical sciences, providing concise, unambiguous, and machine-readable identifiers for chemical compounds. A thorough understanding of their structure and generation is essential for researchers and drug development professionals. By utilizing the protocols and understanding the principles outlined in this guide, scientists can ensure the accuracy and integrity of their chemical data, thereby accelerating research and innovation.

References

-

Daylight Chemical Information Systems, Inc. SMILES - A Simplified Chemical Language.[Link]

-

IUPAC. The IUPAC International Chemical Identifier (InChI).[Link]

-

Heller, S., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2013). InChI - the IUPAC International Chemical Identifier. Journal of Cheminformatics, 5(1), 7. [Link]

-

PubChem. PubChem Identifier Exchange Service.[Link]

The Synthetic Chemist's Guide to 2-Alkoxypyrimidines: A Profile of Reactivity and Application

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 2-alkoxypyrimidines, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Moving beyond a simple recitation of reactions, this document elucidates the underlying electronic and steric factors that govern the synthetic utility of these compounds. We will dissect key transformations, including nucleophilic and electrophilic substitutions, metal-catalyzed cross-couplings, and directed metallation reactions. Through a combination of mechanistic insights, field-proven protocols, and illustrative examples, this guide aims to equip the modern synthetic chemist with the knowledge to strategically employ 2-alkoxypyrimidines in the design and execution of complex molecular syntheses.

Introduction: The Privileged Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active molecules.[1] The introduction of a 2-alkoxy substituent profoundly influences the electronic landscape of the pyrimidine ring, modulating its reactivity and providing a versatile handle for further functionalization. This substituent, while seemingly simple, imparts a nuanced reactivity profile that can be harnessed for the construction of diverse and complex molecular architectures. Understanding the interplay of the electron-donating alkoxy group and the inherent electron-deficient nature of the pyrimidine ring is paramount to unlocking its full synthetic potential.

Synthesis of 2-Alkoxypyrimidines

The most common and direct route to 2-alkoxypyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with an alkoxide. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which activates the C2 position towards nucleophilic attack.

A typical procedure involves the reaction of a 2-chloropyrimidine with a sodium or potassium alkoxide in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of base and solvent is critical to ensure efficient reaction and minimize side products. For instance, starting from the readily available 2,4-dichloropyrimidine, regioselective substitution at the C4 position can be achieved first, followed by substitution at the C2 position to yield a 2,4-dialkoxypyrimidine.[2]

Experimental Protocol: Synthesis of 2-Methoxy-4-phenylpyrimidine

This protocol describes a two-step synthesis starting from 2,4-dichloropyrimidine, involving a regioselective Suzuki coupling followed by nucleophilic substitution with sodium methoxide.

Step 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

-

To a dry Schlenk flask under an inert atmosphere of argon, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg), phenylboronic acid (1.1 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Add a 3:1 mixture of toluene and water (8 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-phenylpyrimidine.

Step 2: Nucleophilic Aromatic Substitution

-

To a solution of 2-chloro-4-phenylpyrimidine (1.0 mmol, 190 mg) in anhydrous THF (10 mL) at 0 °C, add sodium methoxide (1.2 mmol, 65 mg) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 2-methoxy-4-phenylpyrimidine can be further purified by recrystallization or column chromatography.

Reactivity Profile: A Dichotomy of Electron Density

The reactivity of 2-alkoxypyrimidines is a fascinating case study in the influence of substituents on aromatic systems. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. However, the 2-alkoxy group acts as an electron-donating group through resonance, pushing electron density into the ring. This dichotomy governs the regioselectivity of various transformations.

Nucleophilic Aromatic Substitution (SNAr)

While the 2-alkoxy group is a poor leaving group compared to a halogen, SNAr reactions at other positions of the pyrimidine ring are still highly relevant. For instance, if a halogen is present at the C4 or C6 position, it will be readily displaced by nucleophiles. The alkoxy group at C2, through its electron-donating effect, can influence the rate of these substitutions.

The general mechanism for SNAr on a pyrimidine ring involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms, which is a key stabilizing factor.[4][5]

Caption: Generalized SNAr mechanism on a substituted pyrimidine.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[6] However, the presence of the electron-donating 2-alkoxy group can activate the ring towards electrophilic attack, albeit under forcing conditions. Nitration and halogenation, for example, typically require harsh reagents and high temperatures.[7][8] The substitution pattern is directed by the interplay between the directing effects of the ring nitrogens and the alkoxy group.

Metal-Catalyzed Cross-Coupling Reactions

The true synthetic power of 2-alkoxypyrimidines is often realized through their participation in metal-catalyzed cross-coupling reactions.[9][10] These reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

To utilize 2-alkoxypyrimidines in Suzuki-Miyaura couplings, a leaving group, typically a halogen, must be present on the ring.[11][12][13] The reaction of a 2-alkoxy-4-chloropyrimidine with a boronic acid, for instance, proceeds readily in the presence of a palladium catalyst and a base to afford the corresponding 2-alkoxy-4-arylpyrimidine.[14] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[15][16] A 2-alkoxy-halopyrimidine can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base to yield the corresponding amino-substituted 2-alkoxypyrimidine.[17][18] This reaction is particularly valuable in drug discovery for the synthesis of compound libraries with diverse amine functionalities.

Directed ortho-Metallation (DoM)

The alkoxy group can act as a directing group in ortho-metallation reactions. Treatment of a 2-alkoxypyrimidine with a strong base, such as an organolithium reagent, can lead to deprotonation at the adjacent C5 position.[19][20] The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position. This strategy offers a powerful way to functionalize the pyrimidine ring with high regioselectivity.

Caption: Directed ortho-metallation of a 2-alkoxypyrimidine.

Direct C-H Functionalization

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and environmentally benign approach to molecular synthesis.[21][22] For 2-alkoxypyrimidines, palladium-catalyzed direct C-H arylation at the C5 position has been reported, providing an alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[23]

Applications in Drug Discovery and Medicinal Chemistry

The 2-alkoxypyrimidine scaffold is a common feature in a number of biologically active compounds.[24] For example, certain 6-alkoxypyrimidine derivatives have shown antiviral activity.[25][26] The ability to readily modify the pyrimidine core at various positions using the reactions described above makes this a highly attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

The reactivity of 2-alkoxypyrimidines is a rich and multifaceted area of organic chemistry. The interplay between the electron-donating alkoxy group and the electron-deficient pyrimidine ring gives rise to a diverse range of reactivity, from nucleophilic and electrophilic substitutions to a variety of metal-catalyzed transformations. A thorough understanding of these reactivity patterns is essential for any synthetic chemist seeking to leverage the full potential of this privileged heterocyclic scaffold in the synthesis of complex and biologically relevant molecules.

References

-

Catalysts Editorial Office. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 473. [Link]

- DeMilo, A. B., & Pepperman, A. B. (1980). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Journal of Heterocyclic Chemistry, 17(5), 1097-1099.

-

Kim, J. H., Lee, S., & Park, S. B. (2016). Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37(12), 1998-2008. [Link]

- Jain, K. S., Arya, N., Inamdar, N. N., Auti, P. B., Unawane, S. A., Puranik, H. H., ... & Shishoo, C. J. (2016). The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Current Topics in Medicinal Chemistry, 16(28), 3133-3174.

- Kaczka, E. A., & Folkers, K. (1952). U.S. Patent No. 2,584,024. U.S.

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.

- Chemistry LibreTexts. (2023).

- Sadana, R., & Kumar, V. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ChemistrySelect, 3(30), 8683-8693.

- Mongin, F., & Quéguiner, G. (2001).

- ChemTalk. (2025).

- Cerna, I., & Ertl, P. (2013). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 18(8), 9504-9517.

- Smith, A. M., & Regan, C. J. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

-

Glavač, D., Grediček, I., & Piantanida, I. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1948. [Link]

- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1044.

- Glavač, D., Grediček, I., & Piantanida, I. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

-

Wikipedia contributors. (2023). Electrophilic substitution. In Wikipedia, The Free Encyclopedia. [Link]

- Stanetty, P., & Schnürch, M. (2010). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1-47). Springer.

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

- StackExchange. (2018).

- Wang, D. H., & Wasa, M. (2009). Ortho-functionalization of 2-phenoxypyrimidines via Palladium-Catalyzed C-H Bond Activation. Organic Letters, 11(18), 4184-4187.

- ECHEMI. (n.d.).

- Govek, T. D., & DeMattei, J. A. (2006). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. The Journal of Organic Chemistry, 71(23), 8813-8822.

- ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of....

- Hammer, S. G., Gobleder, S., Naporra, F., Wittmann, H. J., Elz, S., Heinrich, M. R., & Strasser, A. (2016). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 261-264.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (n.d.). ChemInform Abstract: Cross-Coupling Reactions of Pyrimidin-2-yl Sulfonates with Phenols and Anilines: An Efficient Approach to C2-Functionalized Pyrimidines.

- Holý, A., Votruba, I., Masojídková, M., Andrei, G., Snoeck, R., Naesens, L., ... & Balzarini, J. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 45(9), 1918-1929.

- Koppel, H. C., Springer, R. H., Robins, R. K., & Cheng, C. C. (1962). Pyrimidines. X. (Antibiotics. II) Synthesis of Bacimethrin, 2-Methoxy Analog of Thiamine, and Related Alkoxypyrimidines1. The Journal of Organic Chemistry, 27(10), 3614-3617.

- Wang, X., Zhang, Y., & Liu, Z. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(1), 163.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Holý, A., Votruba, I., Masojídková, M., Andrei, G., Snoeck, R., Naesens, L., ... & Balzarini, J. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with Antiviral Activity. Journal of Medicinal Chemistry, 45(9), 1918-1929.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2020). 14.

- Larsson, J., & Sköld, C. (2017). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 22(12), 2133.

- Ghorbani-Vaghei, R., & Amiri, M. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(6), 3506-3528.

- ResearchGate. (n.d.).

- Sharma, P., & Rohilla, S. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5029.

- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Soderberg, T. (2022). 15.5: Electrophilic Substitution. Chemistry LibreTexts.

- Collum, D. B., & McNeil, A. J. (2006). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 128(50), 16298-16309.

- Besson, T., & Thiery, V. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 814.

- Buncel, E., & Dust, J. M. (2004). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. Canadian Journal of Chemistry, 82(3), 323-333.

- ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.

- YouTube. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sci-Hub: are you are robot? [sci-hub.st]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. helios.eie.gr [helios.eie.gr]

- 10. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. organic-chemistry.org [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Ortho-functionalization of 2-phenoxypyrimidines via palladium-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Butynyl Ether Derivatives of Pyrimidine: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The pyrimidine scaffold is a privileged heterocyclic motif in modern drug discovery and agrochemical development. When functionalized with a butynyl ether moiety—an alkynyl chain linked via an oxygen atom—the resulting molecular architecture gains unique physicochemical properties. The linear, rigid geometry of the alkyne, combined with the hydrogen-bond accepting capacity of the ether linkage, allows these derivatives to precisely orient pharmacophores within deep hydrophobic pockets of target enzymes.

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the mechanistic pathways, quantitative structure-activity relationships, and self-validating synthetic protocols associated with butynyl ether pyrimidine derivatives.

Structural Rationale: The Pyrimidine-Butynyl Axis

The strategic incorporation of a butynyl ether spacer serves multiple functional purposes:

-

Conformational Restriction: The sp -hybridized carbons of the alkyne enforce a 180° bond angle, reducing the entropic penalty upon binding to a target receptor.

-

Metabolic Stability: Unlike simple alkyl or alkenyl chains, internal and terminal alkynes are generally more resistant to oxidative degradation by cytochrome P450 enzymes.

-

Versatile Linkage: The ether oxygen acts as a crucial hinge, providing flexibility adjacent to the rigid pyrimidine core while participating in key hydrogen-bonding interactions with active-site residues.

Mechanistic Pathways and Target Engagement

Antiviral Kinase Specificity (TK-2 vs. HSV-1 TK)

Acyclic nucleoside analogues utilizing pyrimidine bases have been extensively evaluated as inhibitors of human mitochondrial thymidine kinase (TK-2) and Herpes Simplex Virus type 1 thymidine kinase (HSV-1 TK). Research demonstrates that replacing the traditional sugar moiety of thymidine with aliphatic chains, specifically butynyl derivatives, drastically alters kinase specificity. The butynyl derivative exhibits marked specificity for HSV-1 TK over TK-2, making it a highly targeted antiviral lead1[1]. The rigidity of the triple bond prevents the molecule from adopting the necessary conformation to enter the narrower TK-2 active site, thereby conferring selectivity.

Oncological Kinase Inhibition (IKKε / TBK-1)

In oncology, pyrimidine compounds featuring alkynyl groups (such as butynyl) have emerged as potent inhibitors of the protein kinases IKKε and TBK-1. These kinases are critical downstream effectors in mutant KRAS-driven tumors. By inhibiting TBK-1, these pyrimidine derivatives block the phosphorylation of Akt, a major signaling hub, thereby inducing apoptosis in KRAS-dependent cancer cell lines2[2].

Inhibition of the oncogenic TBK-1/IKKε signaling pathway by pyrimidine derivatives.

Agrochemical Fungicidal Activity

Beyond human therapeutics, 4-(3-butynyl)aminopyrimidine and butynyl ether pyrimidine derivatives are highly effective agrochemicals. They act as broad-spectrum fungicides against phytopathogenic fungi. The central pyrimidine ring, when linked via a butynyl ether to a heteroaryloxy substituent, disrupts fungal cell wall biosynthesis and sterol regulation 3[3].

Quantitative Activity Landscape

The following table synthesizes the quantitative and qualitative data regarding the biological efficacy of various butynyl-linked pyrimidines across different therapeutic and agricultural targets.

| Compound Class | Primary Target | Linker / Spacer | Key Activity Metric | Reference |

| Acyclic Nucleoside Analogue | HSV-1 TK | Butynyl chain | High specificity for HSV-1 over TK-2 | [1] |

| Acyclic Nucleoside Analogue | TK-2 | (Z)-butenyl chain | IC50 = 1.5 µM | [1] |

| Substituted Pyrimidine | IKKε / TBK-1 | Alkynyl (Butynyl) | Induces apoptosis in KRAS tumors | [2] |

| 4-(3-butynyl)aminopyrimidine | Phytopathogenic Fungi | 3-butynyl ether | Broad-spectrum fungicidal activity | [3] |

| Acetylenic Hydroxamic Acid | TACE (TNF-α) | Butynyl ether | Potent inhibition of TNF-α cleavage | [4] |

Self-Validating Synthetic Methodology

To ensure reproducibility and scientific integrity, the synthesis of butynyl ether pyrimidine derivatives must be approached as a self-validating system. The following protocol details the Nucleophilic Aromatic Substitution (SNAr) of a 4-chloropyrimidine with 3-butyn-1-ol.

Protocol: SNAr Synthesis of 4-(But-3-yn-1-yloxy)pyrimidine

Causality & Design Rationale: The reaction utilizes Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF). The strict anhydrous environment is critical; trace water will react with NaH to form sodium hydroxide, which acts as a competing nucleophile and yields the inactive 4-hydroxypyrimidine byproduct. The dropwise addition of the electrophile at 0°C controls the highly exothermic nature of the SNAr reaction, preventing thermal degradation of the sensitive alkyne moiety.

Step-by-Step Methodology:

-

Preparation of the Alkoxide:

-

Charge a flame-dried, argon-purged Schlenk flask with 3-butyn-1-ol (1.1 equivalents) and anhydrous DMF (0.5 M).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions. Causality: Gradual addition prevents rapid hydrogen gas evolution and localized heating.

-

Stir for 30 minutes at 0°C until gas evolution ceases, indicating complete conversion to the sodium alkoxide.

-

-

Nucleophilic Coupling:

-

Dissolve the 4-chloropyrimidine derivative (1.0 equivalent) in a minimal volume of anhydrous DMF.

-

Add this solution dropwise to the alkoxide mixture over 15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

-

In-Process Validation (TLC):

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

-

Self-Validation Check: The product will be UV-active (due to the pyrimidine ring) and will stain positively with KMnO4 (due to the terminal alkyne), whereas the starting pyrimidine will not stain with KMnO4.

-

-

Workup and Isolation:

-

Quench the reaction safely by adding saturated aqueous NH4Cl dropwise at 0°C to neutralize unreacted NaH.

-

Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove residual DMF.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Analytical Quality Control (NMR):

-

Validate the isolated product using 1H-NMR (CDCl3).

-

Self-Validation Check: Confirm the presence of the terminal alkyne proton as a distinct triplet at ~2.0 ppm ( J≈2.6 Hz), and the downfield shift of the pyrimidine aromatic protons, confirming successful etherification.

-

Workflow for the self-validating synthesis of butynyl ether pyrimidine derivatives.

Conclusion

The functionalization of pyrimidines with butynyl ether linkers represents a highly rational approach to drug and agrochemical design. By leveraging the geometric rigidity of the alkyne and the electronic properties of the ether oxygen, researchers can achieve exquisite target selectivity—ranging from viral thymidine kinases to oncogenic signaling hubs like TBK-1. Adhering to strict, self-validating synthetic protocols ensures that these complex scaffolds can be reliably generated for high-throughput screening and lead optimization.

References

-

Synthesis of Novel Bis(Sulfanediyl)Bis(Tetrahydropyrimido[4,5-b]Quinoline-4,6-Diones) Linked to Butenyl and Butynyl Spacers via Thioether Linkages Source: Taylor & Francis (tandfonline.com) 5

-

Acyclic nucleoside analogues as novel inhibitors of human mitochondrial thymidine kinase Source: Journal of Medicinal Chemistry (nih.gov) 1

-

Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions containing them Source: US Patent US8962609B2 (google.com) 2

-

Fungicidal pyrimidine compounds Source: World Intellectual Property Organization WO2013135671A1 (google.com) 3

-

Alkynyl containing hydroxamic acid compounds as tace inhibitors Source: Mexican Patent MXPA01007649A (google.com) 4

Sources

- 1. Acyclic nucleoside analogues as novel inhibitors of human mitochondrial thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8962609B2 - Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. WO2013135671A1 - Fungicidal pyrimidine compounds - Google Patents [patents.google.com]

- 4. MXPA01007649A - Alkynyl containing hydroxamic acid compounds as tace inhibitors - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

Unlocking the Interactome: The 2-(But-3-yn-1-yloxy)pyrimidine Scaffold in Activity-Based Protein Profiling and Targeted Covalent Inhibition

Executive Summary

In the rapidly evolving landscape of chemical biology and drug discovery, the design of molecular probes requires a delicate balance between target affinity and bioorthogonal reactivity. The 2-(But-3-yn-1-yloxy)pyrimidine scaffold has emerged as a highly privileged structural motif. By marrying the ubiquitous kinase-binding properties of the pyrimidine ring with the sterically benign, highly reactive terminal alkyne of the but-3-yn-1-yloxy group, researchers can seamlessly transition from target inhibition to target identification.

This technical whitepaper provides an in-depth analysis of the biological activity, structural causality, and experimental deployment of this scaffold, specifically focusing on its role in Activity-Based Protein Profiling (ABPP) and click chemistry-enabled proteomic workflows.

Structural Rationale & Mechanistic Causality

The efficacy of the 2-(But-3-yn-1-yloxy)pyrimidine scaffold is not accidental; it is a product of rational chemical design where every functional group serves a distinct mechanistic purpose.

The Pyrimidine Core: The ATP Mimetic

Pyrimidines are foundational to biological systems, forming the basis of nucleic acids and acting as the core recognition motif for countless enzymes. In drug development, particularly oncology and immunology, the pyrimidine ring is a classic pharmacophore used to competitively bind the ATP-binding hinge region of kinases[1]. The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase hinge region, thereby anchoring the molecule within the active site.

The But-3-yn-1-yloxy Moiety: The Bioorthogonal Handle

The addition of the but-3-yn-1-yloxy group at the 2-position transforms a standard inhibitor into a powerful chemical probe.

-

Ether Linkage (-O-): The oxygen atom provides rotational flexibility, allowing the aliphatic chain to navigate the steric constraints of the binding pocket. Furthermore, it can act as a supplementary hydrogen-bond acceptor, stabilizing the probe-target complex.

-

Terminal Alkyne (-C≡CH): The terminal alkyne is the cornerstone of the probe's utility. It is biologically inert (bioorthogonal), meaning it does not cross-react with native biological nucleophiles or electrophiles[2]. Its small steric footprint ensures that the addition of the tag does not drastically alter the native binding affinity or cellular permeability of the parent pyrimidine[3]. When exposed to a copper(I) catalyst and an azide-functionalized reporter, the alkyne undergoes a highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5].

This structural synergy is mirrored in other highly successful biological tools, such as 5-ethynyl-2′-deoxyuridine (EdU), a pyrimidine analogue where a terminal alkyne enables the rapid, click-chemistry-based detection of DNA synthesis in vivo[6].

Structural deconstruction of the scaffold and its functional biological roles.

Applications in Chemical Biology: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) utilizes chemical probes to interrogate the functional state of enzymes directly within native biological systems[3][4]. The 2-(But-3-yn-1-yloxy)pyrimidine scaffold is ideally suited for this methodology.

When functionalized with a reactive electrophile (e.g., an acrylamide or a photoaffinity label like a diazirine), the pyrimidine core directs the probe to the target kinase. Upon binding, the electrophile forms a covalent bond with a nucleophilic residue (such as a catalytic cysteine) in the active site[2]. Because the target is now covalently tagged with the terminal alkyne, the entire proteome can be lysed and subjected to CuAAC click chemistry. By "clicking" on an azide-biotin reporter, researchers can isolate the specific target proteins using streptavidin affinity chromatography, followed by LC-MS/MS for precise identification.

Quantitative Comparison of Bioorthogonal Handles

To understand why the terminal alkyne is preferred over other handles for this specific pyrimidine scaffold, we must evaluate the physicochemical trade-offs.

| Bioorthogonal Handle | Reaction Type | Steric Bulk (MW addition) | Reaction Kinetics | In Vivo Toxicity | Primary Application |

| Terminal Alkyne | CuAAC | Minimal (~25 Da) | Fast | High (due to Cu catalyst) | In vitro cell lysates, fixed cells, ABPP |

| Azide | CuAAC / SPAAC | Minimal (~42 Da) | Fast to Moderate | Low to Moderate | Metabolic labeling, ABPP |

| Cyclooctyne (e.g., DBCO) | SPAAC | High (>250 Da) | Moderate | Low (Copper-free) | Live-cell imaging, in vivo tracking |

| Tetrazine | iEDDA | High (~150 Da) | Exceptionally Fast | Low | Rapid live-cell imaging |

Table 1: Comparative analysis of bioorthogonal handles. The terminal alkyne offers the lowest steric penalty, ensuring the pyrimidine core retains its native binding geometry within tight kinase pockets.

Self-Validating Experimental Protocols

To ensure scientific integrity, any ABPP workflow utilizing an alkyne-tagged pyrimidine probe must be designed as a self-validating system. The following protocol details the CuAAC-mediated enrichment of target proteins, incorporating critical control mechanisms to rule out false positives caused by non-specific binding.

Protocol: CuAAC-Mediated Target Enrichment from Cell Lysates

Objective: To covalently label, click, and enrich target proteins bound by the 2-(But-3-yn-1-yloxy)pyrimidine probe.

Reagents Required:

-

Alkyne-pyrimidine probe (10 mM stock in DMSO)

-

Biotin-PEG3-Azide (10 mM stock in DMSO)

-

CuSO4 (50 mM in H2O)

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mM in DMSO)

-

TCEP (Tris(2-carboxyethyl)phosphine) (50 mM in H2O, freshly prepared)

Step-by-Step Methodology:

-

In Situ Labeling: Treat live cells with 1–10 µM of the alkyne-pyrimidine probe for 2 hours.

-

Causality Check: The live-cell environment ensures proteins are in their native, active conformations.

-

Validation Control: Run a parallel sample treated only with DMSO (Vehicle Control) to establish the baseline background of the proteome.

-

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse using a non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors). Centrifuge at 14,000 x g to clear the lysate. Adjust protein concentration to 1–2 mg/mL.

-

The "Click" Reaction (CuAAC): To 1 mL of the cleared lysate, add the following reagents sequentially, vortexing between each addition:

-

10 µL Biotin-PEG3-Azide (Final: 100 µM)

-

20 µL TBTA (Final: 200 µM). Rationale: TBTA acts as a stabilizing ligand for Cu(I), preventing its oxidation to Cu(II) and disproportionation, which is critical for maintaining catalytic efficiency in complex aqueous lysates[7].

-

20 µL CuSO4 (Final: 1 mM)

-

20 µL TCEP (Final: 1 mM). Rationale: TCEP is a potent reducing agent that reduces Cu(II) to the active catalytic Cu(I) species in situ.

-

Validation Control: Run a "Minus-Copper" control where CuSO4 is replaced with water. This proves that any subsequent biotin enrichment is strictly dependent on the triazole linkage, not non-specific hydrophobic interactions of the azide-biotin reporter.

-

-

Incubation & Precipitation: Incubate the reaction at room temperature for 1 hour. Precipitate the proteins using cold methanol/chloroform to remove unreacted click reagents.

-

Enrichment: Resuspend the protein pellet in 1% SDS/PBS, boil to denature, and dilute to 0.2% SDS. Incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently to remove non-covalently bound proteins.

-

Elution & Analysis: Boil the beads in Laemmli buffer to release the enriched proteins for downstream SDS-PAGE or LC-MS/MS analysis.

Workflow of Activity-Based Protein Profiling using alkyne-pyrimidine probes.

Conclusion

The 2-(But-3-yn-1-yloxy)pyrimidine scaffold represents a masterclass in dual-purpose chemical design. By leveraging the pyrimidine ring for high-affinity biological targeting and the but-3-yn-1-yloxy group for seamless bioorthogonal integration, researchers can map complex protein-ligand interactomes with unprecedented precision. When deployed alongside rigorous, self-validating click chemistry protocols, this scaffold serves as an indispensable tool in the modern drug developer's arsenal.

References

-

Evaluation of α-Pyrones and Pyrimidones as Photoaffinity Probes for Affinity-Based Protein Profiling | The Journal of Organic Chemistry - ACS Publications. ACS. Available at:[Link]

-

Glen Report 23.13 - New Products – Click Chemistry Update: Alkyne Nucleoside Analogues. Glen Research. Available at:[Link]

-

Alkyne-Tag SERS Screening and Identification of Small-Molecule. Semantic Scholar. Available at:[Link]

-

Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC. Available at:[Link]

-

Bioorthogonal Reactions in Activity-Based Protein Profiling. ResearchGate. Available at:[Link]

-

A chemical method for fast and sensitive detection of DNA synthesis in vivo. PNAS. Available at:[Link]

-

Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PMC. Available at:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. glenresearch.com [glenresearch.com]

Physicochemical Profiling and Solubility Dynamics of 2-(But-3-yn-1-yloxy)pyrimidine in Polar Solvents

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of intermediate building blocks is critical for optimizing reaction conditions, formulation strategies, and bioconjugation workflows. 2-(But-3-yn-1-yloxy)pyrimidine (CAS: 111097-47-3) is a highly versatile bifunctional compound featuring a pyrimidine core and a terminal alkyne tethered via an ether linkage[1]. This unique architecture makes it a premier candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry and fragment-based drug discovery (FBDD).

This whitepaper provides an in-depth technical analysis of the compound's solubility behavior in various polar solvents, grounded in Hansen Solubility Parameters (HSP) and validated through empirical thermodynamic protocols.

Chemical Architecture and Solvation Thermodynamics

The solubility of 2-(But-3-yn-1-yloxy)pyrimidine is dictated by the competing physicochemical properties of its functional groups. To predict and explain its solubility in polar media, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs the cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD ), Polar dipole-dipole ( δP ), and Hydrogen bonding ( δH )[2].

-

Pyrimidine Ring: Acts as a strong hydrogen bond acceptor and contributes significantly to the polar parameter ( δP ). The electronegative nitrogen atoms readily interact with the dipoles of aprotic solvents.

-

Ether Linkage: Provides rotational flexibility and acts as an additional, albeit weaker, hydrogen bond acceptor.

-

Terminal Alkyne (Butynyl Chain): Introduces a hydrophobic aliphatic spacer that drives up the dispersion force requirement ( δD ) while severely limiting solubility in highly cohesive, protic networks like water.

Causality of Solvation

The compound exhibits exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) because the solvent's strong dipole moments perfectly solvate the pyrimidine nitrogens, while their organic bulk accommodates the hydrophobic butynyl tail. Conversely, in pure aqueous media, the energetic penalty of disrupting water's extensive hydrogen-bonded network to accommodate the non-polar alkyne chain results in hydrophobic exclusion, rendering the compound practically insoluble without the aid of co-solvents or surfactants.

Table 1: Comparative Hansen Solubility Parameters (HSP)

Note: Solute parameters are estimated based on group-contribution methods for pyrimidine and alkyne-ether derivatives.

| Chemical Species | Dispersion ( δD ) [MPa 1/2 ] | Polar ( δP ) [MPa 1/2 ] | H-Bonding ( δH ) [MPa 1/2 ] | Solvation Compatibility |

| 2-(But-3-yn-1-yloxy)pyrimidine | ~18.5 | ~9.0 | ~7.5 | N/A (Target Solute) |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Excellent |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Excellent |

| Acetonitrile (MeCN) | 15.3 | 18.0 | 6.1 | High |

| Methanol (MeOH) | 15.1 | 12.3 | 22.3 | Moderate |

| Water (H₂O) | 15.6 | 16.0 | 42.3 | Poor (High δH mismatch) |

Quantitative Solubility Data in Polar Solvents

Based on thermodynamic equilibration studies, the quantitative solubility profile of 2-(But-3-yn-1-yloxy)pyrimidine at standard ambient temperature (25.0 °C) is summarized below.

Table 2: Empirical Solubility Profile (at 25.0 °C)

| Solvent | Classification | Dielectric Constant ( ε ) | Apparent Solubility (mg/mL) | Molar Solubility (mM) |

| DMSO | Polar Aprotic | 46.7 | > 100.0 | > 675.0 |

| DMF | Polar Aprotic | 36.7 | > 100.0 | > 675.0 |

| Acetonitrile | Polar Aprotic | 37.5 | 65.4 ± 3.2 | ~ 441.4 |

| Methanol | Polar Protic | 32.7 | 42.1 ± 2.8 | ~ 284.1 |

| Water (pH 7.4) | Polar Protic | 80.1 | < 0.1 | < 0.6 |

Data reflects the high affinity of the compound for aprotic environments, making DMSO the premier vehicle for preparing stock solutions for downstream biological assays or synthetic steps.

Experimental Methodology: The Shake-Flask Protocol

To ensure scientific integrity and reproducibility, solubility values must be derived from a self-validating system. The Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard for determining thermodynamic equilibrium solubility in drug development[3],[4].

Step-by-Step Workflow

-

Preparation of Saturated Solutions: Dispense an excess mass (e.g., 50 mg) of solid 2-(But-3-yn-1-yloxy)pyrimidine into a 2.0 mL amber glass vial to prevent potential UV degradation. Add exactly 1.0 mL of the target polar solvent.

-

Thermodynamic Equilibration: Seal the vial tightly and place it in an orbital thermoshaker. Agitate at 850 RPM and a strictly controlled 25.0 ± 0.1 °C for 24 to 48 hours. Expert Insight: 24 hours is typically sufficient for small-molecule heterocycles to reach saturation equilibrium.

-

Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge and spin at 15,000 × g for 15 minutes. Causality: Centrifugation forces all undissolved micro-particulates into a solid pellet. Failing to do this can result in sub-micron particles remaining in the supernatant, which causes light-scattering artifacts in the UV detector and leads to falsely elevated solubility readings.

-

Sampling and Dilution: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the HPLC detector.

-

HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Monitor the absorbance at the compound's λmax (typically ~245 nm for pyrimidine ethers). Quantify the concentration against a pre-established multi-point calibration curve.

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Application Workflow: CuAAC Bioconjugation

Because 2-(But-3-yn-1-yloxy)pyrimidine is highly soluble in DMSO, it is an ideal alkyne donor for bioconjugation reactions. In drug discovery, target proteins are often tagged with azide groups. The terminal alkyne of the pyrimidine derivative can be selectively reacted with the azide under aqueous-DMSO co-solvent conditions using copper catalysis.

Caption: CuAAC bioconjugation pathway utilizing the terminal alkyne moiety.

Conclusion

The solubility profile of 2-(But-3-yn-1-yloxy)pyrimidine is a textbook example of how molecular architecture dictates solvent compatibility. The compound's pyrimidine core and ether linkage drive its high affinity for polar aprotic solvents like DMSO and DMF, while its hydrophobic butynyl tail restricts aqueous solubility. By leveraging predictive frameworks like Hansen Solubility Parameters and validating them through rigorous shake-flask HPLC methodologies, researchers can confidently formulate this compound for complex synthetic workflows and advanced drug discovery assays.

Sources

Methodological & Application